Product packaging for 2-Amino-4-cyclooctylbutanoic acid(Cat. No.:)

2-Amino-4-cyclooctylbutanoic acid

Cat. No.: B15047475
M. Wt: 213.32 g/mol
InChI Key: OBNMLTRRQGUOEW-UHFFFAOYSA-N
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Description

Contextualizing Unnatural Amino Acids in Peptide Science and Medicinal Chemistry

Unnatural amino acids (UAAs) are powerful tools in modern medicinal chemistry and peptide science. google.combldpharm.comnih.gov Their incorporation into peptides can lead to molecules with enhanced therapeutic properties compared to their natural counterparts. nih.gov Peptides composed of natural amino acids often suffer from poor metabolic stability due to rapid degradation by proteases, and they can exhibit low bioavailability. medchemexpress.com

The introduction of UAAs can address these limitations in several ways:

Increased Proteolytic Stability: The unique side chains and backbone structures of UAAs can hinder the recognition and cleavage of peptide bonds by proteases. beilstein-journals.org

Conformational Constraint: UAAs can be used to induce specific secondary structures, such as turns or helices, which can be crucial for binding to biological targets with high affinity and selectivity.

Novel Functionalities: UAAs can introduce new chemical groups that can participate in novel interactions with target receptors or be used for bioconjugation.

Significance of Cycloalkyl-Containing Amino Acids in Bioactive Molecule Design

Cycloalkyl-containing amino acids represent a particularly valuable subclass of UAAs. The cyclic nature of their side chains introduces a degree of conformational rigidity that can pre-organize the peptide backbone into a bioactive conformation. This can lead to a significant increase in binding affinity for the target receptor.

Studies on peptides containing cycloalkyl dehydroamino acids, for instance, have shown that these residues enhance the rigidity of model peptides and their stability against proteolysis, with larger ring sizes showing greater effects. nih.gov For example, the synthesis of constrained analogues of 2-amino-4-phosphonobutanoic acid (AP4) incorporating cyclopropyl (B3062369) groups demonstrated that these modifications could influence the biological activity at different glutamate (B1630785) receptor subtypes in the hippocampus. echemi.com This highlights the potential of cycloalkyl groups to create receptor-selective ligands.

The size of the cycloalkyl ring is a critical determinant of its impact on peptide structure and function. While smaller rings like cyclopropyl and cyclobutyl introduce sharp bond angles and unique conformational preferences, larger rings like cyclooctyl offer a greater degree of lipophilicity and a larger surface area for potential hydrophobic interactions with the target protein.

Current Research Landscape and Emerging Trends for 2-Amino-4-cyclooctylbutanoic Acid Derivatives

While dedicated research on this compound is still in its early stages, the broader trends in UAA research provide a roadmap for its potential applications. The development of novel inhibitors of the glutamine transporter ASCT2, for example, has utilized 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, showcasing the utility of complex butanoic acid derivatives in targeting disease-relevant proteins. medchemexpress.com

The synthesis of various 4-amino butanoic acid derivatives has been explored for their potential as intermediates in the preparation of statin analogues, indicating the value of this chemical scaffold in medicinal chemistry. documentsdelivered.com Furthermore, the successful incorporation of β-amino acids into peptides suggests that the butanoic acid backbone of this compound could be a valuable component in the design of peptidomimetics with enhanced stability and novel folding patterns.

Future research on this compound and its derivatives is likely to focus on several key areas:

Efficient Synthetic Routes: Developing scalable and stereoselective synthetic methods will be crucial for making this amino acid readily available for research and development.

Conformational Analysis: Detailed computational and experimental studies will be needed to understand how the bulky cyclooctyl group influences peptide conformation and dynamics.

Incorporation into Bioactive Peptides: Systematically replacing natural amino acids with this compound in known bioactive peptides will allow for the exploration of its effects on potency, selectivity, and stability.

Development of Novel Therapeutics: The unique properties of this UAA could be leveraged to design novel drugs targeting a range of diseases, from cancer to neurological disorders.

Comparative Impact of Cycloalkyl Side Chains on Peptide Properties (Hypothetical)

Cycloalkyl Group Relative Lipophilicity Expected Impact on Proteolytic Stability Conformational Constraint
Cyclopropyl Low Moderate High
Cyclopentyl Moderate High Moderate
Cyclohexyl High High Moderate-Low
Cyclooctyl Very High Very High Low

Note: This table presents a hypothetical comparison based on general trends observed with other amino acids and is intended for illustrative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO2 B15047475 2-Amino-4-cyclooctylbutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-4-cyclooctylbutanoic acid

InChI

InChI=1S/C12H23NO2/c13-11(12(14)15)9-8-10-6-4-2-1-3-5-7-10/h10-11H,1-9,13H2,(H,14,15)

InChI Key

OBNMLTRRQGUOEW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CCC(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 4 Cyclooctylbutanoic Acid and Its Analogues

Stereoselective Synthesis Approaches for 2-Amino-4-cyclooctylbutanoic Acid

Achieving high levels of stereoselectivity is a critical challenge in the synthesis of this compound, which possesses at least one stereocenter at the α-carbon. The following sections explore key strategies to control the stereochemical outcome of the synthesis.

Asymmetric Catalysis for α-Amino Acid Generation

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the stereochemistry of α-amino acids. nih.gov Various catalytic systems have been developed for the asymmetric synthesis of unnatural α-amino acids, which can be adapted for the synthesis of this compound. nih.gov These methods often involve the use of chiral catalysts to control the enantioselectivity of key bond-forming reactions. nih.gov

Prominent strategies include:

Asymmetric Hydrogenation: The hydrogenation of prochiral enamines or dehydroamino acid derivatives using chiral transition metal catalysts (e.g., rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands) is a well-established method for producing enantioenriched α-amino acids. nih.govhilarispublisher.com

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed for the asymmetric alkylation of glycine-derived Schiff bases, providing access to a variety of α-amino acids.

Metal-Catalyzed Cross-Coupling: Nickel-catalyzed enantioconvergent cross-couplings of racemic α-halo-α-amino acid derivatives with organozinc reagents have emerged as a versatile method for synthesizing protected unnatural α-amino acids with high enantioselectivity. nih.gov

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can catalyze asymmetric Mannich-type reactions between aldehydes and imines, yielding functionalized α-amino acids with high enantiomeric excess. organic-chemistry.orgfrontiersin.org

Table 1: Comparison of Asymmetric Catalytic Methods for α-Amino Acid Synthesis
Catalytic MethodCatalyst TypeKey ReactionAdvantages
Asymmetric HydrogenationChiral Rh or Ru complexesHydrogenation of C=C or C=N bondsHigh enantioselectivity, well-established
Phase-Transfer CatalysisChiral quaternary ammonium (B1175870) saltsAlkylation of glycine (B1666218) derivativesMild reaction conditions, operational simplicity
Metal-Catalyzed Cross-CouplingChiral Ni complexesEnantioconvergent cross-couplingBroad substrate scope, high functional group tolerance
OrganocatalysisChiral small molecules (e.g., proline)Mannich and other C-C bond formationsMetal-free, environmentally benign

Diastereoselective Control in Carbon-Carbon Bond Formation

When a chiral auxiliary or a pre-existing stereocenter is present in the substrate, controlling the diastereoselectivity of carbon-carbon bond forming reactions becomes crucial. This is particularly relevant when constructing the side chain of this compound. Diastereoselective approaches often rely on steric hindrance or chelation control to direct the approach of a nucleophile or electrophile. chemrxiv.orgchemrxiv.org

For instance, the alkylation of a chiral, non-racemic glycine enolate equivalent with a cyclooctyl-containing electrophile can proceed with high diastereoselectivity. The choice of the chiral auxiliary, the base, and the reaction conditions all play a significant role in determining the stereochemical outcome. nih.gov Similarly, biocatalytic dynamic kinetic resolution has been employed for the synthesis of β-branched aromatic amino acids, establishing two contiguous stereocenters with complete diastereocontrol. chemrxiv.orgnih.gov

Enantioselective Routes to β-Substituted α-Amino Acids

The synthesis of this compound can be viewed as the creation of a β-substituted α-amino acid, where the cyclooctyl group is at the β-position relative to the carboxyl group. Several enantioselective methods have been developed for this class of compounds.

One notable approach involves the proline-catalyzed Mannich-type reaction of aldehydes with N-PMP-protected α-imino ethyl glyoxylate. organic-chemistry.org This reaction provides access to functionalized α-amino acids with high yields and excellent enantioselectivities. organic-chemistry.org The diastereoselectivity of this reaction is often influenced by the steric bulk of the aldehyde substituent. organic-chemistry.org Other catalytic asymmetric approaches to β-amino acids involve various carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions. hilarispublisher.com

Strategies for Cyclooctyl Moiety Incorporation via Aminoacylation

The introduction of the bulky cyclooctyl group can be achieved through various synthetic strategies. One such method is aminoacylation, which involves the acylation of an organometallic reagent bearing the cyclooctyl moiety with an electrophilic α-amino acid synthon.

Convergent and Divergent Synthetic Routes for Functionalized Analogues

The development of both convergent and divergent synthetic strategies is highly valuable for accessing not only this compound but also a library of its functionalized analogues for structure-activity relationship studies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. For this compound, a convergent approach might involve the synthesis of a cyclooctyl-containing building block and a separate α-amino acid precursor, followed by their coupling. This approach is often more efficient for complex molecules. A recently reported convergent synthesis of the complex amino acid Adda highlights the power of this strategy, featuring a regio- and stereoselective intermolecular Heck reaction. acs.org

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different analogues. For example, a common precursor containing the this compound scaffold could be selectively functionalized at different positions on the cyclooctyl ring or at the amino or carboxyl groups to generate a diverse set of compounds.

Innovations in Protecting Group Chemistry for Amino Acid Synthesis

Protecting groups are essential tools in amino acid synthesis to prevent unwanted side reactions of the amino and carboxyl groups. researchgate.netlibretexts.org The choice of protecting groups is critical for the success of a multi-step synthesis, and they must be stable under a range of reaction conditions while being easily removable when desired. researchgate.netbiosynth.com

The most common α-amino protecting groups used in peptide synthesis are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.netiris-biotech.de The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, removed with acids like trifluoroacetic acid (TFA). iris-biotech.de The benzyloxycarbonyl (Z) group is another important protecting group, often removed by hydrogenolysis. researchgate.net

Innovations in this field focus on the development of novel protecting groups with improved orthogonality, allowing for the selective deprotection of one group in the presence of others. iris-biotech.de This is crucial for the synthesis of complex molecules with multiple functional groups. Furthermore, there is a growing emphasis on developing "green" protecting group strategies that minimize waste and the use of harsh reagents. marketreportanalytics.com

Table 2: Common Protecting Groups in Amino Acid Synthesis
Protecting GroupAbbreviationChemical StructureRemoval Conditions
9-FluorenylmethoxycarbonylFmocC15H11O2-Base (e.g., Piperidine)
tert-ButyloxycarbonylBocC5H9O2-Acid (e.g., TFA)
BenzyloxycarbonylZ or CbzC8H7O2-Hydrogenolysis

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern pharmaceutical and chemical research. The goal is to develop synthetic routes that are not only efficient but also environmentally benign, minimizing waste, reducing energy consumption, and utilizing safer chemicals. This section explores sustainable synthetic strategies applicable to the synthesis of this compound and its analogues, focusing on the core tenets of green chemistry.

One of the primary considerations in greening a synthetic process is the choice of solvent. Many conventional organic solvents, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), are associated with significant health and environmental risks. Research has focused on identifying greener alternatives that are less toxic, derived from renewable resources, and readily biodegradable. For the synthesis of amino acids and their derivatives, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) have been investigated as potential replacements for hazardous solvents. thieme-connect.demdpi.com These solvents often offer comparable or even improved reaction performance while significantly reducing the environmental footprint of the synthesis. nih.gov Furthermore, the use of bio-based solvents, such as those derived from fruit and vegetable peels, represents an emerging and highly sustainable approach for certain synthetic transformations, such as the N-acetylation of amino acids. rsc.orgresearchgate.net

Catalysis plays a pivotal role in the development of sustainable synthetic methods. The replacement of stoichiometric reagents with catalytic amounts of a substance can dramatically reduce waste and improve atom economy. For the synthesis of amino acid analogues, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. rsc.org This methodology allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules, thereby streamlining synthetic routes and avoiding the need for pre-functionalized starting materials. While often requiring careful optimization of reaction conditions, C-H activation strategies hold considerable promise for the efficient and sustainable synthesis of complex amino acids like this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers an inherently green approach to chemical synthesis. mdpi.comrsc.org Enzymes operate under mild conditions, typically in aqueous environments, and exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of chiral amino acids, biocatalytic methods such as reductive amination of keto acids using amino acid dehydrogenases can provide the desired enantiomer with high purity, often in a single step. mdpi.commanchester.ac.uk The development of engineered enzymes with tailored substrate specificities and enhanced stability further expands the utility of biocatalysis for the production of non-natural amino acids. nih.gov A hypothetical biocatalytic route to this compound could involve the enzymatic reductive amination of the corresponding α-keto acid, 2-oxo-4-cyclooctylbutanoic acid, offering a highly efficient and environmentally friendly alternative to traditional chemical methods.

To quantitatively assess the "greenness" of a synthetic protocol, various metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). nih.govmdpi.com Atom Economy measures the efficiency with which atoms from the starting materials are incorporated into the final product. The E-Factor and PMI provide a measure of the total waste generated per unit of product. By applying these metrics, chemists can compare different synthetic routes and identify areas for improvement in terms of sustainability.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

ParameterHypothetical Traditional RouteHypothetical Green Route
Key Transformation Multi-step synthesis involving organometallic reagents and protecting groups.Biocatalytic reductive amination or catalytic C-H functionalization.
Solvents Dichloromethane, Tetrahydrofuran, Diethyl ether.Water, 2-Methyltetrahydrofuran, Ethyl acetate.
Reagents Stoichiometric amounts of strong bases (e.g., n-BuLi), heavy metal reagents.Catalytic amounts of an enzyme or a transition metal catalyst.
Number of Steps 5-7 steps1-3 steps
Atom Economy LowHigh
E-Factor High (>100)Low (<20)
Energy Consumption High (requires heating and cooling for multiple steps)Low (often at or near ambient temperature)
Safety Hazards Use of flammable and toxic solvents and pyrophoric reagents.Use of aqueous media and non-toxic, non-flammable reagents.

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 4 Cyclooctylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Amino-4-cyclooctylbutanoic acid, a suite of NMR experiments is employed to fully characterize its structure.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the number and types of protons and carbons in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electron-withdrawing amino and carboxylic acid groups will deshield the adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). Conversely, the protons and carbons within the aliphatic cyclooctyl ring will be more shielded and appear at lower chemical shifts (upfield).

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings within the molecule, allowing for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting the different spin systems, such as the butanoic acid chain and the cyclooctyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons that are not necessarily connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations can help to establish the relative orientation of the substituents around the chiral center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cα-H3.5 - 3.855 - 60
Cβ-H₂1.6 - 1.930 - 35
Cγ-H₂1.3 - 1.632 - 37
Cyclooctyl-H1.4 - 1.7 (broad multiplet)25 - 35
-COOH10 - 12 (broad singlet)175 - 180
-NH₂7.5 - 8.5 (broad singlet)-

Solid-State NMR Spectroscopy for Crystalline States

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) spectroscopy can reveal details about the structure and packing of this compound in its crystalline form. In the solid state, molecules are in a fixed orientation, which leads to broader spectral lines. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal and narrow the lines, providing chemical shift information analogous to solution NMR. Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct ssNMR spectra due to differences in their crystal lattice environments.

Ligand-Protein Interaction Characterization via Saturation Transfer Difference (STD) NMR

Saturation Transfer Difference (STD) NMR is a powerful technique used to study the binding of a small molecule (ligand) to a large protein. chemicalbook.comsigmaaldrich.com If this compound were to be investigated as a potential ligand for a protein, STD NMR could be employed. In this experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only the protein resonates. If the amino acid binds to the protein, this saturation will be transferred to the bound ligand. The difference between a spectrum with and without protein saturation reveals which protons on the amino acid are in close contact with the protein, thereby mapping the binding epitope. chemicalbook.comsigmaaldrich.com The intensity of the STD signals can also provide an estimate of the binding affinity. sigmaaldrich.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. For a molecule with the formula C₁₂H₂₃NO₂, the expected monoisotopic mass would be approximately 213.1729 g/mol .

In addition to the molecular ion peak, mass spectrometry provides information about the fragmentation pattern of the molecule, which can be used to confirm its structure. Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (-COOH) as CO₂ and H₂O, and cleavage of the Cα-Cβ bond.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

FragmentPredicted m/zDescription
[M+H]⁺214.1802Protonated molecular ion
[M-H₂O+H]⁺196.1696Loss of water
[M-COOH+H]⁺168.1852Loss of the carboxylic acid group
[C₈H₁₅]⁺111.1168Cyclooctyl fragment

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center (Cα). This technique can definitively establish whether the compound is the (R) or (S) enantiomer.

The crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding, that are responsible for the crystal packing. In its zwitterionic form, the ammonium (B1175870) group (-NH₃⁺) would act as a hydrogen bond donor, while the carboxylate group (-COO⁻) would act as a hydrogen bond acceptor, leading to a network of hydrogen bonds that stabilize the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.8
b (Å)12.5
c (Å)9.2
β (°)105
Z2
Hydrogen BondsN-H···O, O-H···O

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its isomers. For purity analysis, a reversed-phase HPLC method is typically employed, where the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase (often a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

For the separation of enantiomers (the R and S forms), a chiral HPLC column is required. These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Table 4: Illustrative HPLC Method for Purity Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10% to 90% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Expected Retention Time12-15 min

Computational Chemistry and Molecular Modeling of 2 Amino 4 Cyclooctylbutanoic Acid

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for understanding how a ligand, such as 2-amino-4-cyclooctylbutanoic acid, might interact with a biological target, such as a protein receptor.

Molecular docking simulations can estimate the binding affinity, often expressed as a scoring function or binding energy, which indicates the strength of the interaction between the ligand and the receptor. A lower binding energy generally suggests a more stable complex. The simulations also predict the binding mode, which is the specific conformation and orientation of the ligand within the receptor's binding site.

For this compound, a hypothetical docking study against a target protein might yield results like those presented in Table 1. Different docking programs, such as AutoDock, Glide, or Surflex, might be used to predict these values. nih.govnih.gov

Table 1: Predicted Binding Affinities of this compound with a Hypothetical Target Protein

Docking ProgramPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
AutoDock Vina-8.51.5
Glide-9.20.8
Surflex-Dock-8.91.1

This data is hypothetical and for illustrative purposes.

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that form significant interactions with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and ionic bonds, are critical for the stability of the ligand-receptor complex.

In a simulated docking of this compound, the analysis might reveal interactions like those detailed in Table 2. The bulky cyclooctyl group would likely favor interactions with hydrophobic residues, while the amino and carboxylic acid groups would be available for hydrogen bonding and ionic interactions.

Table 2: Key Amino Acid Residue Interactions for this compound in a Hypothetical Binding Pocket

Amino Acid ResidueInteraction TypeDistance (Å)
Leucine 89Hydrophobic3.8
Valine 103Hydrophobic4.1
Phenylalanine 256Hydrophobic (π-alkyl)4.5
Aspartate 152Hydrogen Bond (with amino group)2.9
Serine 154Hydrogen Bond (with carboxylate)3.1
Lysine 199Ionic Bond (with carboxylate)3.5

This data is hypothetical and for illustrative purposes.

The accuracy of docking predictions is highly dependent on the algorithm and the scoring function used. acs.org Validation studies are essential to ensure the reliability of the chosen docking protocol. rsc.orgnih.govmsu.edu A common validation method is to re-dock a known ligand into its crystal structure and compare the predicted pose with the experimentally determined one. nih.govnih.gov The root-mean-square deviation (RMSD) between the docked and crystal poses is a common metric, with a value below 2.0 Å generally considered a successful prediction. acs.org For novel amino acid derivatives like this compound, it may be necessary to optimize the docking parameters to better handle the flexibility of the aliphatic chain and the cyclooctyl ring.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.govmdpi.commdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the receptor, as well as the stability of their interactions.

An MD simulation of the this compound-protein complex would reveal how the ligand and key amino acid residues move and adapt to each other. This can help to confirm the stability of the interactions predicted by docking and may reveal important conformational changes that are not captured in a static model. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation time provides information on the stability and flexibility of the system.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. shd-pub.org.rsiipseries.orgresearchgate.netmaterialsciencejournal.org These methods provide a more accurate description of the electron distribution and can be used to calculate various molecular properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. mdpi.comresearchgate.net

For this compound, a DFT calculation would likely show that the HOMO is localized on the amino group, indicating this is a likely site for electrophilic attack. The LUMO would likely be centered on the carboxylic acid group, a potential site for nucleophilic attack. The calculated energies of these orbitals provide quantitative measures of the molecule's electronic properties, as illustrated in the hypothetical data in Table 3.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-0.5
HOMO-LUMO Gap5.7

This data is hypothetical and for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule is a fundamental determinant of its physical properties and intermolecular interactions. In computational chemistry, this distribution is quantitatively assessed through methods that calculate the partial atomic charges on each atom. For this compound, a non-proteinogenic amino acid, the charge distribution is primarily influenced by its zwitterionic nature at physiological pH and the large, nonpolar cyclooctyl moiety.

At a neutral pH, the amino group (-NH₂) is protonated to form an ammonium (B1175870) group (-NH₃⁺), while the carboxylic acid group (-COOH) is deprotonated to a carboxylate (-COO⁻). This creates a molecule with a formal positive and a formal negative charge, although the electron density is distributed across the entire structure. Quantum mechanics calculations, such as those based on Density Functional Theory (DFT), can provide precise values for the partial charges on each atom. byu.edunih.gov These calculations reveal the inductive effects of the side chain on the peptide backbone. nih.gov

The electrostatic potential map (MEP or ESP map) is a powerful visualization tool that maps the calculated charge distribution onto the molecule's electron density surface. youtube.commdpi.com It provides an intuitive guide to the molecule's reactive behavior and non-covalent interaction sites. mdpi.com The map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, e.g., lone pairs on oxygen atoms) and blue indicating regions of positive electrostatic potential (electron-poor, e.g., acidic hydrogens of the -NH₃⁺ group). youtube.com Green and yellow areas represent regions of neutral or near-neutral potential. youtube.com

For this compound, the MEP would be expected to show:

A region of high positive potential (blue) localized around the ammonium (-NH₃⁺) group, making it a prime site for acting as a hydrogen bond donor.

A region of high negative potential (red) concentrated around the carboxylate (-COO⁻) group, which acts as a hydrogen bond acceptor.

A large, contiguous region of neutral potential (green/yellow) corresponding to the cyclooctylbutanoic side chain. This area is characterized by its hydrophobicity and capacity for van der Waals interactions.

This distinct separation of charged and nonpolar regions is critical for how the molecule interacts with biological targets, such as amino acid transporters or enzymes, where complementary charged, polar, and hydrophobic pockets define the binding site. proteopedia.orgnih.gov

Illustrative Data Table: Theoretical Partial Atomic Charges

The following table presents hypothetical partial atomic charges for key atoms in this compound (in its zwitterionic state), as would be derived from a quantum mechanics calculation. These values are for illustrative purposes only.

Atom/GroupAtom SymbolHypothetical Partial Charge (a.u.)Description
Alpha-Carbon+0.05Slightly electron-deficient.
Amino GroupN-0.90Electron-rich nitrogen atom.
Amino HydrogensH (avg)+0.45Electron-poor, acidic protons.
Carboxyl CarbonC'+0.75Highly electron-deficient carbon.
Carboxyl OxygensO (avg)-0.80Highly electron-rich oxygen atoms.
Cyclooctyl Group(C₈H₁₅)≈ 0.00Largely neutral and nonpolar hydrocarbon.

In Silico Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.gov In silico SAR modeling uses computational techniques to build predictive models that can guide the design of new, more potent compounds. nih.gov One of the most powerful tools in this domain is pharmacophore modeling. nih.gov

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive or negative ionizable centers. nih.govnih.gov

For this compound, a hypothetical pharmacophore model can be generated based on its key structural components. Given its structural similarity to natural amino acids, it could be investigated as a potential ligand for amino acid transporters. nih.gov A ligand-based pharmacophore model for this molecule would likely consist of the following features:

Positive Ionizable (PI) Feature: Representing the protonated amino group (-NH₃⁺), crucial for forming salt bridges or strong hydrogen bonds.

Negative Ionizable (NI) Feature: Corresponding to the deprotonated carboxylate group (-COO⁻), also essential for electrostatic interactions.

Hydrophobic (HY) Feature: A large feature representing the bulky and nonpolar cyclooctyl ring, which would likely interact with a complementary hydrophobic pocket in a target protein.

This three-feature model (PI, NI, HY) could then be used as a 3D query to screen large chemical databases for other molecules that match these spatial and chemical requirements, potentially identifying novel ligands for the same target. acs.org The success of such a screening campaign relies on the quality of the pharmacophore model and its validation against known active and inactive compounds. nih.govfrontiersin.org

Illustrative Data Table: Hypothetical Pharmacophore Features for this compound

This table outlines the features of a potential pharmacophore model derived from the structure of this compound.

Feature TypeChemical MoietyRole in Molecular RecognitionVector/Sphere Representation
Positive Ionizable (PI)Ammonium (-NH₃⁺)Hydrogen bond donor; electrostatic interaction with negative residues (e.g., Asp, Glu).Sphere centered on the Nitrogen atom.
Negative Ionizable (NI)Carboxylate (-COO⁻)Hydrogen bond acceptor; electrostatic interaction with positive residues (e.g., Lys, Arg).Sphere centered between the Oxygen atoms.
Hydrophobic (HY)Cyclooctyl RingVan der Waals interactions with nonpolar residues (e.g., Leu, Ile, Val, Phe).Sphere encompassing the entire cyclooctyl group.

No Publicly Available Research Found on the Biological Activities of this compound

Despite a comprehensive search of available scientific literature, no specific research findings on the biological activities, molecular mechanisms, enzyme inhibition, or biological targets of the chemical compound This compound could be located.

Extensive queries aimed at uncovering data related to its in vitro enzyme kinetics, including parameters such as IC50, Km, and Vmax, yielded no relevant results. Similarly, searches for studies that might have elucidated its mode of enzyme inhibition—whether competitive, non-competitive, or uncompetitive—were unsuccessful. Furthermore, no information was found regarding its selectivity profile across different enzyme families.

In the realm of target identification and validation, searches for functional genomics or proteomics-based studies to identify the biological targets of this compound also returned no specific information. This suggests that if such research has been conducted, it has not been published in the public domain.

Therefore, the requested detailed article focusing on the exploration of the biological activities and molecular mechanisms of this compound cannot be generated at this time due to the absence of foundational research data.

Exploration of Biological Activities and Molecular Mechanisms of 2 Amino 4 Cyclooctylbutanoic Acid

Biological Target Identification and Validation Research

Bioinformatics-Driven Target Prediction and Pathway Analysis

In modern drug discovery and chemical biology, bioinformatics tools are indispensable for predicting the biological targets of novel small molecules, thereby guiding experimental validation and elucidating potential mechanisms of action. nih.govbroadinstitute.org For a novel compound like 2-Amino-4-cyclooctylbutanoic acid, these in silico methods offer a crucial first step in understanding its biological potential.

The primary approach involves similarity-based target prediction. oup.comnih.gov Web servers like SwissTargetPrediction utilize algorithms that compare the 2D and 3D structural features of a query molecule to a vast database of known ligands with experimentally validated protein targets. nih.govresearchgate.net The underlying principle is that structurally similar molecules are likely to bind to similar protein targets. By inputting the structure of this compound, the tool would generate a ranked list of potential protein targets based on the similarity of the compound to known bioactive ligands.

Table 1: Hypothetical Target Prediction and Pathway Analysis Workflow for this compound

StepMethod/ToolDescriptionPotential Outcome for this compound
1. InputSMILES String or 2D StructureThe chemical structure of the compound is provided to the prediction server.Structure of this compound is entered.
2. Target PredictionSwissTargetPrediction expasy.orgThe algorithm compares the input to a database of known ligands, calculating a probability score for potential protein targets based on 2D and 3D similarity. nih.govA list of predicted targets (e.g., amino acid transporters, metabolic enzymes) with associated probabilities is generated.
3. Pathway MappingKEGG Pathway genome.jpThe list of predicted protein targets is submitted to a pathway database to identify biological pathways in which these targets are involved. nih.govIdentification of pathways like "Aminoacyl-tRNA biosynthesis" or specific metabolic routes where the compound might exert an effect.
4. Hypothesis GenerationIntegrated AnalysisResearchers analyze the enriched pathways to form a testable hypothesis about the compound's mechanism of action.Hypothesis: this compound may act as a competitive inhibitor of a large neutral amino acid transporter (LAT), disrupting cellular amino acid homeostasis.

Development as Peptidomimetics and Constrained Amino Acid Scaffolds

Non-canonical amino acids (ncAAs) are powerful tools in peptide design, used to create peptidomimetics with improved therapeutic properties like enhanced stability, potency, and bioavailability. nih.govnih.gov this compound, with its unique cyclooctyl side chain, is a prime candidate for incorporation into peptidic structures to serve as a constrained scaffold.

The incorporation of ncAAs like this compound into peptides follows several key design principles aimed at enhancing the parent peptide's drug-like properties. nih.govasm.org A primary goal is to introduce novel structural or functional elements not available with the 20 proteinogenic amino acids. nih.govpitt.edu

Key principles include:

Conformational Constraint: Introducing rigid elements, such as the cyclooctyl group, restricts the peptide backbone's flexibility. This pre-organization into a bioactive conformation can increase binding affinity for a target receptor by reducing the entropic penalty of binding.

Increasing Stability: Natural peptides are often rapidly degraded by proteases. The inclusion of ncAAs can block protease recognition sites, significantly extending the peptide's half-life in biological systems. nih.gov

Modulating Physicochemical Properties: The bulky, hydrophobic cyclooctyl side chain can be used to alter a peptide's solubility, lipophilicity, and ability to cross cell membranes.

Scaffold for Novel Functionality: The amino acid can act as a scaffold to which other functional groups, imaging agents, or drug molecules are attached.

The synthesis of peptides containing such ncAAs is typically achieved through solid-phase peptide synthesis (SPPS), where the custom-synthesized amino acid is incorporated at the desired position in the peptide sequence. researchgate.net

A major application of constrained ncAAs is to induce and stabilize specific secondary structures in peptides, such as β-turns and helices, which are often the key recognition motifs in protein-protein interactions. nih.govnih.gov The defined stereochemistry and steric bulk of an ncAA can force the peptide backbone to adopt a particular fold.

For instance, the incorporation of a bulky amino acid can act as a turn-inducer. The cyclooctyl group of this compound would likely create significant steric hindrance, potentially forcing the peptide chain to form a β-turn, a common structure involved in molecular recognition. nih.gov Peptides designed to mimic these turns can act as potent inhibitors of protein-protein interactions. Similarly, strategic placement of such residues can help stabilize helical conformations by preventing fraying at the ends of the helix or by participating in favorable hydrophobic interactions along the helical face. researchgate.net

The large, non-polar cyclooctyl group is expected to have a profound impact on the properties of any peptide into which it is incorporated. nih.gov

Conformational Stability: The hydrophobic cyclooctyl side chain would likely favor being buried within the peptide's structure, away from an aqueous environment. youtube.com This hydrophobic effect is a major driving force in protein folding and can significantly stabilize a desired conformation. khanacademy.org By participating in a hydrophobic core or interacting with other non-polar residues, the cyclooctyl group can lock the peptide into a more rigid and stable three-dimensional shape. nih.govnih.gov

Proteolytic Resistance: Proteases, the enzymes that degrade proteins and peptides, have specific recognition sequences and require a flexible substrate to fit into their active site. The introduction of a sterically bulky, non-natural side chain like cyclooctyl at or near a protease cleavage site can effectively block enzyme binding and catalysis. nih.govresearchgate.net This steric hindrance makes the peptide bond inaccessible to the protease, thereby dramatically increasing the peptide's resistance to degradation and prolonging its therapeutic effect. mdpi.com

Table 2: Predicted Impact of Incorporating this compound into a Peptide

PropertyEffect of Cyclooctyl MoietyRationale
Conformational Flexibility DecreasedThe bulky, rigid ring restricts bond rotation in the side chain and backbone, reducing the number of accessible conformations.
Binding Affinity Potentially IncreasedPre-organizing the peptide into its bioactive conformation can enhance binding to its target by lowering the entropic cost.
Proteolytic Stability IncreasedThe non-natural, sterically hindering side chain blocks access of proteases to cleavage sites in the peptide backbone. mdpi.com
Hydrophobicity IncreasedThe large aliphatic ring significantly increases the non-polar character of the peptide, which can influence solubility and membrane permeability.

Investigation of Cellular Pathway Modulation (In Vitro and Cell-Based Assays)

Following in silico predictions, the next step is to investigate the biological effects of this compound using laboratory-based assays. nih.gov These experiments are designed to confirm the predicted targets and understand how the compound modulates cellular pathways in a controlled environment. nih.gov

A variety of in vitro and cell-based assays would be employed. If bioinformatics predicts that the compound targets an amino acid transporter like LAT1, a cell-based uptake assay could be used. nih.govmdpi.com In this type of assay, cells known to express the transporter (e.g., certain cancer cell lines) are incubated with a labeled substrate (like radioactive leucine) in the presence and absence of this compound. bioivt.com A decrease in the uptake of the labeled substrate would indicate that the compound is an inhibitor of the transporter. bioivt.comthescipub.com

If the compound is predicted to affect a signaling pathway, a reporter gene assay could be utilized. nih.gov For example, if the compound is hypothesized to inhibit a pathway that leads to the activation of a specific transcription factor, cells can be engineered with a reporter gene (like luciferase) under the control of that transcription factor. A decrease in luciferase activity upon treatment with the compound would confirm its inhibitory effect on the pathway. thermofisher.com Other methods include monitoring changes in protein phosphorylation or quantifying downstream metabolites using mass spectrometry to assess the compound's impact on specific cellular processes. acs.org

Table 3: Exemplary Cell-Based Assays for Functional Validation

Assay TypePurposeExperimental SetupPotential Result for this compound
Competitive Radioligand Binding Assay To determine if the compound binds to a specific receptor or transporter.Cell membranes expressing the target protein are incubated with a radiolabeled ligand and varying concentrations of the test compound.Displacement of the radioligand would indicate direct binding of the compound to the target.
Amino Acid Uptake Assay To measure inhibition of a specific amino acid transporter. nih.govCells expressing the transporter are treated with the compound, followed by the addition of a labeled amino acid substrate (e.g., ³H-Leucine). Intracellular radioactivity is measured.A dose-dependent decrease in labeled amino acid uptake would confirm inhibitory activity against the transporter.
Cell Viability/Proliferation Assay (e.g., MTT, WST-1) To assess the compound's effect on cell growth, potentially as a downstream consequence of pathway modulation.Cancer cells are treated with the compound for 24-72 hours, and metabolic activity (as a proxy for viability) is measured.Inhibition of cell proliferation could suggest the compound targets a pathway essential for cancer cell survival, such as amino acid import.
Reporter Gene Assay To measure the activation or inhibition of a specific signaling pathway. nih.govCells containing a reporter construct (e.g., luciferase driven by a pathway-responsive promoter) are treated with the compound.A change in reporter signal would indicate modulation of the upstream signaling cascade.

Future Research Trajectories and Interdisciplinary Applications

Design and Synthesis of Next-Generation 2-Amino-4-cyclooctylbutanoic Acid Analogues

The development of next-generation analogues of this compound is a logical first step in exploring its structure-activity relationship (SAR). Synthetic strategies will likely focus on modifications of the core structure, including the cyclooctyl ring, the amino group, and the carboxylic acid function. Key areas for analogue design could include:

Ring Modifications: Introducing substituents onto the cyclooctyl ring or altering its size to a cyclopentyl or cycloheptyl group could significantly impact lipophilicity and target binding.

Amino Group Derivatization: Acylation or alkylation of the amino group can modulate the compound's polarity and its ability to form hydrogen bonds.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteric groups, such as tetrazoles or phosphonic acids, could enhance metabolic stability and cell permeability.

The synthesis of such analogues will likely employ established methods in amino acid chemistry, potentially involving multi-step sequences to introduce the desired functionality with stereochemical control.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

To guide the synthesis of novel analogues, the integration of computational and experimental methods will be paramount. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches can be employed to predict the binding affinity and selectivity of designed compounds for potential biological targets. nih.gov

Computational approaches may include:

Molecular Docking: To predict the binding modes of this compound and its analogues within the active sites of target proteins.

Molecular Dynamics (MD) Simulations: To assess the stability of ligand-protein complexes and to understand the dynamic nature of their interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate the structural features of the analogues with their biological activity.

These computational predictions would then be validated through experimental screening, creating an iterative cycle of design, synthesis, and testing to optimize the desired properties of the lead compounds.

Expansion of Biological Target Space and Mechanistic Characterization

A crucial area of future research will be the identification and characterization of the biological targets of this compound. Given its structural similarity to other amino acids, it may interact with a variety of protein classes, including:

Enzymes: Such as kinases, proteases, or metabolic enzymes.

Receptors: Including G protein-coupled receptors (GPCRs) or ion channels. For instance, analogues of 2-amino-4-phosphonobutanoic acid have been shown to be selective glutamate (B1630785) receptor ligands. nih.gov

Transporters: Like amino acid transporters. nih.gov

Once a primary target is identified, detailed mechanistic studies will be necessary to elucidate how the compound exerts its biological effect. This could involve a range of biochemical and cell-based assays to determine its mode of action (e.g., agonist, antagonist, inhibitor) and its downstream signaling effects.

Applications in Chemical Probe Development and Bio-conjugation Strategies

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable chemical probes for studying biological systems. By incorporating reporter tags, such as fluorescent dyes or biotin, researchers can create tools to visualize and isolate the biological targets of these compounds.

Furthermore, the amino and carboxylic acid functional groups provide convenient handles for bioconjugation. This would allow for the attachment of the molecule to other entities, such as peptides, antibodies, or nanoparticles, to create targeted drug delivery systems or novel imaging agents. The development of such conjugates could open up new avenues for both basic research and clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.